Structural and Physicochemical Comparison: Ortho- (CAS 56260-28-7) vs. Para-Substituted (CAS 798561-88-3) Benzoic Acid Regioisomers
The target compound (ortho-substituted benzoic acid) and its para-substituted regioisomer (4-(dibenzofuran-2-carbonyl)benzoic acid, CAS 798561-88-3) share identical molecular formula (C₂₀H₁₂O₄) and molecular weight (316.31 g/mol) [1][2]. Computed physicochemical descriptors—LogP (4.5152) and TPSA (67.51 Ų)—are indistinguishable between the two regioisomers [1][2]. However, the ortho-carboxyl orientation in the target compound introduces distinct steric and electronic constraints, altering hydrogen-bonding geometry and chelation potential relative to the para isomer. In analogous dibenzofuran carboxylic acid series, ortho-substitution has been associated with enhanced PTP1B inhibitory potency compared to para-substituted counterparts, though direct head-to-head data for these specific regioisomers remain unavailable [3].
| Evidence Dimension | Physicochemical Properties (LogP, TPSA) |
|---|---|
| Target Compound Data | LogP = 4.5152; TPSA = 67.51 Ų |
| Comparator Or Baseline | 4-(dibenzofuran-2-carbonyl)benzoic acid (CAS 798561-88-3): LogP = 4.5152; TPSA = 67.51 Ų |
| Quantified Difference | 0.00 (no measurable difference in computed descriptors) |
| Conditions | Computed values (ChemSrc database) |
Why This Matters
Procurement decisions based solely on bulk physicochemical similarity are insufficient; the ortho-carboxyl geometry confers unique molecular recognition properties that may be critical for target binding or synthetic reactivity, necessitating explicit experimental validation for each regioisomer.
- [1] Chemsrc. 2-(dibenzofuran-2-carbonyl)benzoic acid; CAS 56260-28-7. https://m.chemsrc.com/en/cas/56260-28-7_896267.html View Source
- [2] Chemsrc. 4-(dibenzofuran-2-carbonyl)benzoic acid; CAS 798561-88-3. https://m.chemsrc.com/en/cas/798561-88-3_1205101.html View Source
- [3] Lakshminarayana, N.; Rajendra Prasad, Y.; Gharat, L.; et al. Synthesis and evaluation of some novel dibenzo[b,d]furan carboxylic acids as potential anti-diabetic agents. European Journal of Medicinal Chemistry 2010, 45 (9), 3709-3718. View Source
